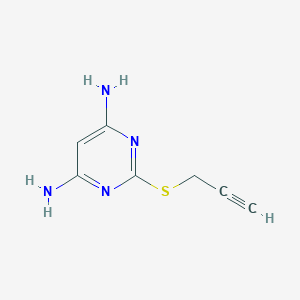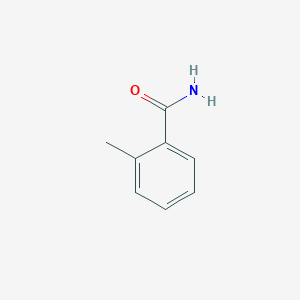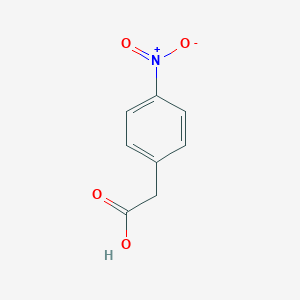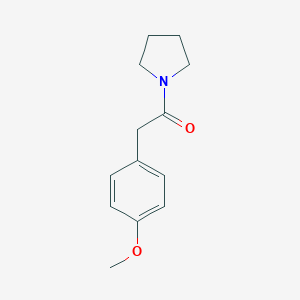
4-Hydroxy-2-methylquinoline
Overview
Description
4-Hydroxy-2-methylquinoline, also known as 2-Methyl-4-quinolinol, is an intermediate in the synthesis of dequalinium chloride and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For example, Aleksanyan and Hambardzumyan described the synthesis and transformations of this compound-6-carbohydrazide .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques . For instance, a series of crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol were characterized by microanalysis, IR, UV–vis, and multinuclear NMR spectroscopy .Chemical Reactions Analysis
This compound can react with halides and ammonium persulfate to form isomeric products, such as 4,5-dihydroxyquinoline, which have been shown to have antimicrobial properties . It can also react with phosphorus oxychloride and alkylating agents such as chloroethane or chloroform to form substituted derivatives .Physical And Chemical Properties Analysis
This compound is a yellow powder with a molecular weight of 159.18 g/mol . It has a melting point of 234-236 °C and a boiling point of 270.8±40.0 °C (Predicted) .Scientific Research Applications
Spectroscopic Studies : Ranjana Rautela et al. (2010) explored the electronic absorption and fluorescence spectra of 2-hydroxy-4-methylquinoline in different solvents, evaluating its ground and first excited singlet state dipole moment. This study contributes to understanding the solvatochromic behavior of this compound (Rautela et al., 2010).
Antimicrobial Properties : Min-Gi Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including 4-hydroxy-2-methylquinoline, against foodborne bacteria. This study suggests its potential use in natural food preservatives (Kim et al., 2014).
Synthesis and Computational Study : S. A. Pourmousavi et al. (2016) focused on the synthesis of 2-methyl-4-quinolinol (this compound), including spectroscopic investigations and computational studies to understand its molecular geometry and vibrational wavenumbers (Pourmousavi et al., 2016).
DNA Intercalating Agent : P. Pitchai et al. (2009) described a method to synthesize a methyl derivative of an alkaloid using this compound. This compound has applications as a DNA intercalating agent (Pitchai et al., 2009).
Electrochemical and Spectrophotometric Studies : M. El-Attar et al. (2012) conducted studies on azo-compounds derived from 4-amino-2-methylquinoline, providing insights into the electrochemical behavior of these compounds (El-Attar et al., 2012).
Antibacterial Activity : T. Meyer et al. (2001) investigated the antibacterial activity of 4-aminoquinolines, including derivatives of this compound, against various bacteria (Meyer et al., 2001).
Antioxidant and Antihemolytic Activity : M. G. Malakyan et al. (2009) synthesized new derivatives of this compound and studied their antioxidant and antihemolytic activities in a model of oxidative damage to erythrocyte membranes (Malakyan et al., 2009).
Fluorescence Studies with Albumin : K. Grigoryan et al. (2022) explored the interaction of this compound with bovine serum albumin using fluorescence spectroscopy, which has implications for understanding protein-drug interactions (Grigoryan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 4-Hydroxy-2-methylquinoline are not mentioned in the retrieved sources, quinoline and its derivatives have been the focus of many recent studies due to their versatile applications in industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
properties
IUPAC Name |
2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINIEGDLHHNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209515 | |
| Record name | 2-Methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-67-0 | |
| Record name | 4-Hydroxy-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinolin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methylquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-Hydroxy-2-methylquinoline is an organic compound with the molecular formula C10H9NO. It has a molecular weight of 159.186 g/mol. The structure is characterized by a quinoline ring system with a hydroxyl group at position 4 and a methyl group at position 2.
A: [, , ] this compound has been characterized using various spectroscopic methods, including:
- Fluorescence spectroscopy: Shows how the compound interacts with light, particularly its excitation and emission spectra, which can be influenced by factors like solvent polarity and interactions with other molecules. [, ]
A: [, , , ] this compound is a valuable building block in organic synthesis, particularly for creating diverse heterocyclic compounds:
- Furo-, thieno-, and pyrrolo-[3,2-a]acridones: Achieved through a two-step process involving condensation with aldehydes followed by oxidative photolytic cyclization. []
- Ethyl this compound-3-carboxylate derivatives: Synthesized via a convenient two-step approach starting from 2-aminobenzoic acids. This involves conversion to isatoic anhydrides followed by reaction with the sodium enolate of ethyl acetoacetate. []
- Quinoline derivatives incorporated with glycosides and bioactive heterocyclic moieties: Prepared from 6-bromo-4-hydroxyquinaldine (6-bromo-4-hydroxy-2-methylquinoline) as a starting material. []
- 1-Phenylacridones, Naphth[2,1-a]acridones, and Naphth[2,3-a]acridones: Synthesized by condensing this compound with specific aldehydes and then subjecting the product to oxidative photolytic cyclization. []
- Methyl derivative of the alkaloid cryptosanguinolentine: Synthesized via a multi-step process involving iodination, dehydration, aniline formation, and UV irradiation-induced cyclization of this compound. []
- Thieno[3,2-c]quinoline derivatives: This diverse class of compounds can be synthesized using various aryl-amine derivatives and reagents in conjunction with this compound. []
A: [] The presence of the hydroxyl group at position 4 and the methyl group at position 2 on the quinoline ring significantly influences the reactivity of this compound.
- Condensation reactions: The hydroxyl group at position 4 readily participates in condensation reactions with aldehydes, enabling the formation of various heterocyclic systems. [, ]
- Photochemical reactions: The presence of the quinoline ring system makes this compound susceptible to photochemical transformations, as demonstrated by its use in the synthesis of cryptosanguinolentine derivatives. []
A: [] The fluorescence properties of this compound are sensitive to the presence of DMSO in aqueous solutions. Increasing the DMSO concentration diminishes the compound's fluorescence quantum yield (Φf). This effect is attributed to a shift in the keto-enol tautomeric equilibrium towards the enol form. In contrast, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinoline-4-ol, a related compound, exhibits increased Φf with increasing DMSO concentration due to intermolecular charge transfer from DMSO to the quinoline ring. []
A: [] Yes, microwave irradiation has proven highly effective in the synthesis of a methyl derivative of the indoloquinoline alkaloid cryptosanguinolentine. Utilizing microwave-assisted reactions for preparing this compound and other intermediates resulted in significantly higher yields and reduced reaction times compared to conventional methods. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2-Methylphenyl)amino]acetic acid](/img/structure/B359560.png)





![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
